molecular formula C20H19FN2OS B2639370 3-(3-fluoro-4-methylphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide CAS No. 2034339-26-7

3-(3-fluoro-4-methylphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide

Cat. No.: B2639370
CAS No.: 2034339-26-7
M. Wt: 354.44
InChI Key: LWZPSPUNOFWTEQ-UHFFFAOYSA-N
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Description

3-(3-fluoro-4-methylphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is a synthetic propanamide derivative of interest to medicinal chemistry and neuroscience researchers. Propanamide compounds are frequently investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key integrator of pain signals expressed on sensory neurons . Antagonism of this receptor is a prominent mechanism explored in the development of novel analgesics for chronic and neuropathic pain conditions . The molecular structure of this compound incorporates a (2-(thiophen-2-yl)pyridin-4-yl)methyl group, a motif found in other bioactive molecules that suggests potential for high-affinity binding to neurological targets . Its specific design, featuring a fluorophenyl moiety, is consistent with established structure-activity relationship (SAR) principles aimed at optimizing pharmacokinetic properties and target binding affinity . This product is intended for non-clinical research applications, such as in vitro binding assays, functional activity screening, and early-stage pharmacological characterization. It is supplied as a high-purity solid for use in a laboratory setting. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS/c1-14-4-5-15(11-17(14)21)6-7-20(24)23-13-16-8-9-22-18(12-16)19-3-2-10-25-19/h2-5,8-12H,6-7,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZPSPUNOFWTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-methylphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorinated Aromatic Intermediate: The synthesis begins with the fluorination of a suitable aromatic precursor, such as 4-methylphenyl, using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Thiophene Ring Introduction: The thiophene ring is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Pyridine Ring Formation: The pyridine ring is synthesized via a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.

    Amide Bond Formation: The final step involves the formation of the amide bond through a coupling reaction between the fluorinated aromatic intermediate and the pyridine-thiophene intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluoro-4-methylphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structure and Composition

The molecular formula of 3-(3-fluoro-4-methylphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is C20H19FN2OSC_{20}H_{19}FN_{2}OS with a molecular weight of approximately 354.4 g/mol. The compound features a complex arrangement that includes a fluoro-substituted aromatic ring, a thiophene moiety, and a pyridine derivative, contributing to its diverse interactions in biological systems .

Anticancer Activity

Recent studies have highlighted the anticancer potential of amide derivatives similar to this compound. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at micromolar concentrations . The mechanism of action often involves the disruption of cellular signaling pathways essential for cancer cell proliferation.

Antifungal Properties

Compounds containing thiophene and pyridine moieties have demonstrated significant antifungal activity against various fungal strains. In vitro studies indicate that derivatives similar to the target compound exhibit effective inhibition against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum at low concentrations . This suggests potential applications in agricultural settings as antifungal agents.

Insecticidal Activity

Research has also pointed towards the insecticidal properties of compounds with structural similarities to this compound. Bioassays have revealed moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda, indicating that these compounds could serve as bio-pesticides in crop protection strategies .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget OrganismConcentration (μg/ml)Efficacy
Compound AAnticancerPC35Moderate
Compound BAntifungalB. cinerea50Excellent
Compound CInsecticidalM. separata500Moderate

Case Studies

  • Anticancer Evaluation : A study evaluating the anticancer properties of various amide derivatives found that certain compounds exhibited IC50 values in the low micromolar range against multiple cancer cell lines, suggesting that structural modifications can enhance potency .
  • Agricultural Application : Another investigation into the antifungal properties revealed that specific derivatives could effectively control fungal growth in crops, outperforming traditional fungicides under laboratory conditions .

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methylphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of fluorine and thiophene rings may enhance binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Fluorinated Aromatic Moieties

  • Z1262422554 (): Structure: (R,S)-2-((5-amino-4-isopropyl-1,2,4-triazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)propanamide. Key Differences: Replaces the thiophene-pyridine unit with a triazole-thioether group. Properties: Lower molecular weight (338.2 g/mol vs. ~423 g/mol for the target compound) and higher synthetic yield (37%). Relevance: Demonstrates how replacing the pyridine-thiophene system with a triazole-thioether alters physicochemical properties (e.g., solubility, logP) and bioactivity .
  • Reference Compound P22 ():

    • Structure: 3-(((2,2-Difluorocyclopropyl)methyl)thio)-N-(2-(5-fluoropyridin-3-yl)-4-methylthiazol-5-yl)-N-(prop-2-yn-1-yl)propanamide.
    • Key Differences: Contains a thiazole ring and difluorocyclopropyl group instead of thiophene-pyridine.
    • Relevance: Highlights the impact of fluorinated cyclopropyl groups on metabolic stability and target binding .

Pyridine-Containing Propanamides

  • 3n, 3o, 3p, 3q ():

    • Structures: Propanamides with indole, phenyl, or substituted phenyl groups linked to pyridin-4-yl.
    • Example: (S)-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)-N-(pyridin-4-yl)propanamide (3n).
    • Key Differences: Indole substituents instead of thiophene; variable yields (17–73%).
    • Relevance: Indole moieties enhance π-π stacking with hydrophobic enzyme pockets, as seen in anti-Chagas disease agents targeting CYP51 .
  • V029-5694 (): Structure: 3-{1-[(4-methoxyphenyl)methyl]-1H-indol-3-yl}-3-(3-phenoxyphenyl)-N-[(pyridin-4-yl)methyl]propanamide. Key Differences: Bulky indole and phenoxyphenyl groups. Relevance: Demonstrates how steric bulk influences selectivity in kinase inhibition assays .

Thiophene-Based Derivatives

  • (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide ():

    • Structure: Thiophene-linked hydrazide with antibacterial activity.
    • Key Differences: Lacks the propanamide backbone but retains thiophene.
    • Relevance: Suggests thiophene’s role in enhancing antibacterial efficacy, particularly against Gram-negative pathogens .
  • 3-((4-Chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide ():

    • Structure: Propanamide with a sulfonyl group and thiazole-pyridine unit.
    • Key Differences: Sulfonyl group increases polarity compared to the target’s thiophene.
    • Relevance: Illustrates how sulfonyl groups improve solubility but may reduce membrane permeability .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Yield (%) Reference
Target Compound ~423 3-fluoro-4-methylphenyl, thiophene-pyridine Not reported N/A N/A
Z1262422554 338.2 Triazole-thioether, 3-fluoro-4-methylphenyl CFTR modulation 37
3n () ~450 Indole, phenylpropanamide, pyridine Anti-Chagas (CYP51 inhibition) 73
P22 () ~440 Thiazole, difluorocyclopropyl Pesticidal N/A
(E)-N-(4-chlorophenyl) derivative ~300 Thiophene, hydrazide Antibacterial N/A

Key Research Findings

  • Fluorine and Thiophene Synergy : Fluorinated aromatic groups (e.g., 3-fluoro-4-methylphenyl) enhance metabolic stability, while thiophene improves π-stacking in enzyme binding .
  • Heterocyclic Diversity : Pyridine () and thiazole () systems offer distinct electronic environments, affecting target affinity and selectivity.
  • Synthetic Challenges : Bulky substituents (e.g., indole in ) correlate with lower yields (17–34%), highlighting trade-offs between complexity and scalability .

Biological Activity

3-(3-fluoro-4-methylphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a fluorinated aromatic ring, a thiophene moiety, and a propanamide linkage. Its chemical formula is C16H16FN2OSC_{16}H_{16}FN_2OS, with a molecular weight of approximately 295.37 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The fluorinated aromatic ring and thiophene moiety are believed to contribute to its binding affinity and specificity. The oxalamide linkage may stabilize the compound's conformation, facilitating interactions with biological molecules.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:

  • Anticancer Properties : Compounds with thiophene and fluorinated phenyl groups have shown promise as anticancer agents by inhibiting tumor growth through apoptosis induction.
  • Antimicrobial Activity : The presence of thiophene rings in similar compounds has been linked to antimicrobial properties against various pathogens.
  • Pain Modulation : Related compounds have been studied for their ability to modulate pain pathways, particularly through TRPV1 receptor antagonism.

Structure-Activity Relationships (SAR)

A study focusing on SAR for related compounds indicated that specific substitutions on the aromatic rings significantly impact biological activity. For instance, modifications at the thiophene or pyridine positions can enhance binding affinity towards target receptors like TRPV1.

CompoundModificationBiological Activity
Compound AMethyl group on thiopheneIncreased TRPV1 antagonism
Compound BFluorine substitutionEnhanced lipophilicity and potency
Compound CAlkyl chain extensionImproved selectivity for cancer cell lines

Case Studies

  • TRPV1 Antagonism : A related compound demonstrated high potency as a TRPV1 antagonist, exhibiting an IC50 value of 0.2 nM in cellular assays, suggesting that structural components similar to those in this compound could confer significant analgesic effects .
  • Antimicrobial Testing : In a comparative study, compounds with similar fluorinated aromatic structures displayed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics .
  • Cancer Cell Line Studies : Research involving derivatives of this compound showed promising results in inhibiting proliferation in various cancer cell lines, indicating its potential as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 3-(3-fluoro-4-methylphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation between the 3-(3-fluoro-4-methylphenyl)propanoic acid derivative and the (2-(thiophen-2-yl)pyridin-4-yl)methylamine intermediate, using coupling agents like HATU or EDC .
  • Thiophene-pyridine linkage preparation , often achieved via Suzuki-Miyaura cross-coupling to attach the thiophene moiety to the pyridine ring . Optimization strategies include:
  • Temperature control (e.g., 0–5°C for amidation to minimize side reactions).
  • Catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) .
  • Purity monitoring using thin-layer chromatography (TLC) and HPLC .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions, aromatic proton environments, and amide bond formation .
  • High-Resolution Mass Spectrometry (HR-MS) : To confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide group) .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility screening : Use solvents like DMSO (for stock solutions) followed by dilution in aqueous buffers (e.g., PBS) .
  • Stability studies : Incubate the compound at physiological pH (7.4) and temperature (37°C), with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in biological activity data across similar compounds?

Contradictions may arise from:

  • Structural analogs with varying substituents (e.g., fluoro vs. methoxy groups altering target binding ).
  • Assay variability (e.g., differences in cell lines or enzyme isoforms). Mitigation approaches:
  • Retest under standardized conditions (e.g., uniform cell viability assay protocols).
  • Computational docking studies to compare binding modes of analogs with target proteins .
  • Meta-analysis of published IC₅₀ values to identify trends in structure-activity relationships (SAR) .

Q. How can the mechanism of action be elucidated for this compound, particularly if target proteins are unknown?

A tiered methodology is advised:

  • High-throughput screening against kinase or GPCR panels to identify preliminary targets .
  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities .
  • CRISPR-Cas9 knockout models to validate target relevance in cellular assays .
  • Molecular dynamics simulations to predict interactions with hypothetical targets (e.g., homology modeling for uncharacterized enzymes) .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction software : SwissADME or pkCSM to estimate permeability, metabolic stability, and toxicity .
  • Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO/LUMO energies) influencing reactivity .
  • Molecular docking (AutoDock Vina, Glide) : For preliminary binding affinity assessments against targets like COX-2 or EGFR .

Q. How should researchers design experiments to address conflicting spectroscopic data (e.g., NMR peak splitting anomalies)?

Conflicting data may arise from:

  • Dynamic stereochemistry (e.g., rotamers in the amide bond).
  • Impurity interference (e.g., residual solvents or byproducts). Solutions:
  • Variable-temperature NMR to detect conformational exchange .
  • 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Re-crystallization or preparative HPLC to isolate pure fractions for reanalysis .

Data Analysis and Validation

Q. What statistical methods are critical for validating biological activity in dose-response studies?

  • Non-linear regression analysis (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals .
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
  • Resazurin assay normalization to correct for cell viability plate-to-plate variability .

Q. How can researchers differentiate between off-target effects and genuine bioactivity in preliminary assays?

  • Counter-screening : Test the compound against unrelated targets (e.g., unrelated enzymes or receptors) .
  • Proteome profiling (e.g., thermal shift assays) to identify non-specific binding .
  • SAR studies : Synthesize derivatives with modified substituents to isolate critical pharmacophores .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

  • Murine inflammation models (e.g., carrageenan-induced paw edema) if targeting anti-inflammatory pathways .
  • Xenograft tumor models for anticancer activity screening, with PK/PD profiling to correlate exposure and efficacy .
  • Ethical validation : Adhere to ARRIVE guidelines for animal studies and include positive controls (e.g., cisplatin for antitumor assays) .

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